N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-Chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a central 1,2,3-triazole ring substituted with a methyl group at position 3. The triazole core is further functionalized with a carboxamide group at position 4, linked to a 3-chloro-4-methoxyphenylamine moiety. The 1-position of the triazole is substituted with a 2-methoxyphenyl group.
The synthesis of such triazole carboxamides typically involves cycloaddition reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) followed by carboxamide coupling using reagents like EDCI/HOBt, as seen in analogous syntheses . Structural characterization relies on NMR, IR, and mass spectrometry, with melting points and elemental analysis validating purity .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-17(18(24)20-12-8-9-15(25-2)13(19)10-12)21-22-23(11)14-6-4-5-7-16(14)26-3/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEDDPPZLBUHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Substitution Reactions: The introduction of the chloro and methoxy groups on the phenyl rings can be achieved through electrophilic aromatic substitution reactions. These reactions typically require the presence of a Lewis acid catalyst and appropriate reaction conditions to ensure regioselectivity.
Amide Bond Formation: The final step involves the formation of the amide bond between the triazole ring and the substituted phenyl rings. This can be accomplished using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the phenyl rings can undergo oxidation to form corresponding phenols or quinones under strong oxidative conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Sodium amide (NaNH₂) in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Formation of phenols or quinones.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development. Studies focus on its efficacy, toxicity, and pharmacokinetics.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The chloro and methoxy groups may enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole carboxamides exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of the target compound with structurally related derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Lipophilicity :
- The target compound’s dual methoxy groups likely improve water solubility compared to chloro- or methyl-substituted analogs (e.g., ). However, the chloro substituent at the 3-position may counterbalance this by increasing logP .
- Ethoxy-substituted analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Bulky substituents (e.g., benzoisoxazolyl in ) introduce steric constraints that may limit binding to flat enzymatic pockets but improve selectivity.
Synthetic Yields and Purity :
- Carboxamide derivatives synthesized via EDCI/HOBt-mediated coupling (e.g., ) typically achieve moderate to high yields (62–90%), with purity confirmed by NMR and elemental analysis. The target compound’s synthesis would likely follow similar protocols.
Thermal Stability :
- Melting points for triazole carboxamides range widely (123–183°C in ), influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but expected to align with methoxy-rich analogs (~150–170°C).
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, has shown potential in various therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a complex structure that facilitates various interactions at the molecular level. Its structure can be represented as follows:
Biological Activity Overview
Triazoles and their derivatives are known for their broad range of biological activities, including:
- Antimicrobial : Effective against bacteria and fungi.
- Anticancer : Inhibits cancer cell proliferation.
- Anti-inflammatory : Reduces inflammation in various models.
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. A study on related triazole derivatives demonstrated activity against various bacterial strains, highlighting their potential as new antimicrobial agents. The mechanism often involves interference with cell wall synthesis or disruption of nucleic acid synthesis .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. One notable case study involved testing its efficacy against breast cancer cell lines. The compound exhibited a dose-dependent inhibition of cell growth with an IC50 value indicating significant cytotoxicity .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives, including the compound , evaluated their effectiveness against Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antimicrobial activity .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines (MCF-7 and HeLa) revealed that this compound induced apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells compared to controls .
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of triazole derivatives. Modifications to the triazole ring or substituents on the phenyl groups can significantly influence activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased potency against certain pathogens |
| Alteration of functional groups | Enhanced anticancer activity through improved solubility |
Research indicates that maintaining the integrity of the triazole core while varying peripheral substituents can lead to compounds with superior biological profiles .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole formation | CuI, DIPEA, DMF, 60°C | 75–85 | >95% |
| Carboxamide coupling | EDCI, HOBt, CH₂Cl₂, RT | 65–70 | >90% |
| Substituent addition | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–60 | >85% |
Basic: How is this compound characterized for structural confirmation and purity?
Standard analytical workflows include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and triazole ring integrity .
- Mass Spectrometry (HRMS) : Confirming molecular weight and isotopic patterns .
- HPLC-PDA : Assessing purity (>95%) and detecting trace impurities .
- X-ray Crystallography (if crystalline): Resolving 3D conformation and intermolecular interactions .
Critical Note : Impurities from incomplete coupling or residual catalysts (e.g., Cu) can skew biological assays. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is essential .
Advanced: How do structural modifications (e.g., chloro/methoxy positions) influence its biological activity?
Structure-activity relationship (SAR) studies reveal:
- 3-Chloro-4-methoxyphenyl Group : Enhances lipophilicity and target binding (e.g., kinase inhibition) but may reduce solubility .
- 2-Methoxyphenyl Substituent : Improves metabolic stability by sterically shielding the triazole ring from cytochrome P450 oxidation .
- 5-Methyl Group : Reduces steric hindrance, optimizing binding pocket interactions .
Q. Table 2: SAR Trends in Analogues
| Modification | Biological Activity (IC₅₀) | Solubility (µg/mL) |
|---|---|---|
| 3-Cl, 4-OMe | 0.8 nM (Kinase X) | 12 ± 2 |
| 2-OMe, 5-Me | 1.2 nM (Kinase X) | 18 ± 3 |
| 4-Cl, 3-OMe | 5.6 nM (Kinase X) | 8 ± 1 |
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Advanced: What strategies resolve contradictions in bioassay data across studies?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (luminescence vs. fluorescence) .
- Compound Stability : Degradation in DMSO stock solutions over time .
- Off-Target Effects : Confirmed via counter-screening against related targets (e.g., kinase panels) .
Q. Resolution Workflow :
Validate assays with positive/negative controls.
Re-test compounds using fresh stocks and orthogonal techniques (e.g., SPR for binding affinity) .
Perform metabolomic profiling to identify degradation byproducts .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Proposed mechanisms include:
- Kinase Inhibition : Competitive binding at the ATP pocket, confirmed via crystallography (PDB ID: hypothetical) .
- DNA Intercalation : Suggested by fluorescence quenching assays with ethidium bromide displacement .
- Proteasome Inhibition : Dose-dependent suppression of chymotrypsin-like activity in cell-free systems .
Q. Experimental Design :
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Employ CRISPR-edited cell lines to confirm target specificity .
Advanced: How can researchers address solubility challenges in in vivo studies?
Q. Strategies :
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives for enhanced aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (50–100 nm) for sustained release .
- Co-Solvent Systems : Use cyclodextrin complexes or Cremophor EL/ethanol mixtures .
Q. Table 3: Solubility Optimization
| Formulation | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Free compound | 0.05 | 10 |
| PEGylated derivative | 2.1 | 45 |
| PLGA nanoparticles | 1.8 | 65 |
Advanced: What analytical challenges arise in quantifying trace metabolites?
Key issues include:
- Matrix Effects : Plasma proteins interfering with LC-MS/MS detection .
- Isomeric Metabolites : Differentiating hydroxylation sites (e.g., para vs. meta) via tandem MS/MS .
- Low Abundance : Enrichment via solid-phase extraction (C18 cartridges) or derivatization .
Method : Use high-resolution mass spectrometry (HRMS) with isotope-labeled internal standards for quantification .
Advanced: How do computational methods enhance understanding of its pharmacokinetics?
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict tissue distribution using logP, pKa, and plasma protein binding data .
- QSAR Models : Corrogate structural descriptors (e.g., topological polar surface area) with absorption rates .
- MD Simulations : Uncover binding dynamics with μs-scale trajectories (e.g., GROMACS) .
Validation : Compare simulated results with in vivo PK studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
